molecular formula C12H15NO B13921642 (R)-1-Benzylpyrrolidine-2-carbaldehyde

(R)-1-Benzylpyrrolidine-2-carbaldehyde

Cat. No.: B13921642
M. Wt: 189.25 g/mol
InChI Key: DXBOOBQYMUBPPZ-GFCCVEGCSA-N
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Description

(R)-1-Benzylpyrrolidine-2-carbaldehyde is a chiral pyrrolidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and neuroscience research. Compounds featuring the N-benzylpyrrolidine pharmacophore are of significant interest in the development of multitarget-directed ligands for the treatment of complex neurodegenerative diseases, most notably Alzheimer's disease (AD) . This chiral scaffold is investigated for its potential to interact with key biological targets involved in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine . The (R)-enantiomer provides a specific three-dimensional configuration that is crucial for selective binding to these enzymatic pockets, influencing the compound's potency and helping researchers elucidate structure-activity relationships. The aldehyde functional group is a key reactive handle for further chemical synthesis, enabling the construction of more complex molecules, such as Schiff bases and methanamine derivatives, for pharmacological profiling . As with all research chemicals, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound using appropriate personal protective equipment, in compliance with all local and federal regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C12H15NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2/t12-/m1/s1

InChI Key

DXBOOBQYMUBPPZ-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C=O

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C=O

Origin of Product

United States

Synthetic Methodologies for R 1 Benzylpyrrolidine 2 Carbaldehyde and Analogous Chiral Pyrrolidine Scaffolds

Stereoselective Preparation of the Pyrrolidine (B122466) Core from Chiral Pool Precursors

The most common and efficient strategy for synthesizing enantiomerically pure pyrrolidines is to begin with readily available, optically active precursors. This approach, known as the chiral pool strategy, directly installs the desired stereochemistry at one or more centers, which is then carried through the synthetic sequence.

L-proline, a naturally occurring amino acid, is the most prominent chiral pool precursor for the synthesis of (R)- and (S)-pyrrolidine derivatives. mdpi.com Its rigid five-membered ring and defined stereocenter at the C-2 position make it an ideal starting material. The synthesis of the target compound's enantiomer, (S)-1-Benzylpyrrolidine-2-carbaldehyde, logically starts from L-proline, which has an (S) configuration. To obtain the desired (R) enantiomer, one would typically start with the less common but commercially available D-proline.

The synthetic utility of proline lies in the reactivity of its secondary amine and carboxylic acid functional groups. These groups can be selectively modified to build more complex structures while retaining the original stereochemistry. For instance, the carboxylic acid can be reduced to an alcohol or an aldehyde, and the secondary amine can be alkylated or acylated. mdpi.com Other related amino acids from the chiral pool, such as 4-hydroxy-L-proline, also serve as versatile starting points, allowing for the introduction of functionality at different positions on the pyrrolidine ring. mdpi.com

When a suitable chiral pool precursor is not available or is too costly, the pyrrolidine core must be constructed from acyclic precursors using an enantioselective reaction. Several powerful strategies have been developed for this purpose. These methods create the chiral center(s) during the ring-forming step.

Common enantioselective cyclization strategies include:

Asymmetric [3+2] Cycloadditions: This method involves the reaction of an azomethine ylide with an alkene. By using a chiral catalyst or a chiral auxiliary, the cycloaddition can proceed with high diastereoselectivity and enantioselectivity, yielding densely substituted pyrrolidines.

Intramolecular Michael Addition: An enantioenriched amine can undergo an intramolecular aza-Michael cyclization onto an α,β-unsaturated ester or thioester. This reaction can be catalyzed by chiral acids or bases to afford substituted pyrrolidines with high enantiomeric excesses.

Biocatalytic Reductive Amination: Enzymes such as transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines. The process starts with an ω-chloroketone, which is converted by the enzyme into a chiral chloro-amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the desired chiral pyrrolidine.

N-Benzylation and Functionalization Techniques

The introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidine ring is a key step in the synthesis of the target molecule. This transformation is typically achieved through nucleophilic substitution or reductive amination. Starting from D-proline (to obtain the final R-enantiomer), the secondary amine is alkylated with a benzyl halide.

A common method involves the direct alkylation of D-proline with benzyl chloride or benzyl bromide in the presence of a base. chemicalbook.comresearchgate.net The base, such as potassium hydroxide (B78521), deprotonates the carboxylic acid and facilitates the nucleophilic attack of the secondary amine on the benzyl halide. chemicalbook.comresearchgate.net Another approach utilizes benzyl chloroformate to first form a benzyloxycarbonyl (Cbz) protected intermediate, which can be subsequently reduced to install the N-benzyl group. google.com

Table 1: Comparison of N-Benzylation Methods for Proline
ReagentBaseSolventTypical YieldReference
Benzyl chloridePotassium hydroxide (KOH)Isopropanol~60-90% chemicalbook.com
Benzyl bromidePotassium hydroxide (KOH)Isopropanol~92% chemicalbook.com
Benzyl chloroformateSodium bicarbonateTolueneHigh google.com

Formation of the Carbaldehyde Moiety

The final key functional group transformation is the formation of the carbaldehyde at the C-2 position. This is a delicate step, as aldehydes are prone to over-oxidation to carboxylic acids or over-reduction to alcohols. The two primary routes to the aldehyde are the controlled reduction of the carboxylic acid of N-benzyl-D-proline or the oxidation of the corresponding primary alcohol, N-benzyl-D-prolinol.

Reduction of N-Benzyl-D-proline or its Derivatives : Direct reduction of a carboxylic acid to an aldehyde is challenging. Therefore, the acid is often converted into a more easily reducible derivative, such as an ester, an amide (e.g., a Weinreb amide), or an acid chloride. A variety of modern synthetic methods can achieve this transformation with good chemoselectivity, avoiding the formation of the alcohol. For example, tertiary amides can be reduced to aldehydes using the Schwartz reagent (Cp₂Zr(H)Cl). organic-chemistry.org Another method involves activating the carboxylic acid (e.g., with triflic anhydride) followed by reduction with a mild hydride source like triethylsilane. organic-chemistry.org

Oxidation of N-Benzyl-D-prolinol : A more common and often higher-yielding approach is a two-step process. First, the carboxylic acid of N-benzyl-D-proline is fully reduced to the primary alcohol, N-benzyl-D-prolinol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Second, the resulting alcohol is carefully oxidized back to the aldehyde. Several oxidation protocols are suitable for this transformation, including Swern oxidation (oxalyl chloride, DMSO, triethylamine), Parikh-Doering oxidation (SO₃·pyridine complex), and TEMPO-catalyzed oxidation. mdpi.com These methods are generally mild and minimize the risk of over-oxidation to the carboxylic acid. mdpi.combeilstein-journals.org

Table 2: Selected Methods for the Formation of the C-2 Aldehyde
StrategyPrecursorKey ReagentsAdvantageReference
OxidationN-Benzyl-D-prolinolSO₃·Pyridine, DMSO, Et₃NMild conditions, high yield mdpi.com
OxidationN-Benzyl-D-prolinol(COCl)₂, DMSO, Et₃N (Swern)Widely applicable, avoids heavy metals mdpi.com
OxidationN-Benzyl-D-prolinolTEMPO, NaOClCatalytic, selective for primary alcohols mdpi.com
ReductionN-Benzyl-D-proline AmideCp₂Zr(H)Cl (Schwartz Reagent)High chemoselectivity, rapid reaction organic-chemistry.org

Convergent and Divergent Synthetic Routes for Scalable Production

For the production of (R)-1-Benzylpyrrolidine-2-carbaldehyde and its analogues on a larger scale, the efficiency and practicality of the synthetic route are paramount. Both divergent and convergent strategies can be considered, although for this specific molecule, a highly optimized linear sequence is often the most practical approach.

Divergent Synthesis : This strategy is valuable for creating a library of related compounds from a common intermediate. In this context, this compound would be synthesized as a key intermediate. The aldehyde group could then be reacted with a wide array of nucleophiles (e.g., Grignard reagents, organolithiums, Wittig reagents) to generate a diverse set of C-2 functionalized pyrrolidine derivatives. This approach is ideal for drug discovery and development.

Convergent Synthesis : A convergent approach would involve preparing the N-benzyl group and the C-2 carbaldehyde-pyrrolidine fragment separately before combining them. This is generally less common for this particular target, as the starting material (D-proline) already contains the assembled core.

For scalable production , modern techniques such as continuous flow chemistry are being implemented. A continuous flow protocol has been demonstrated for the highly diastereoselective synthesis of functionalized α-chiral pyrrolidines, achieving high yields in very short reaction times (e.g., within 150 seconds). rsc.org Such methods offer significant advantages for large-scale manufacturing, including improved safety, better heat and mass transfer, and the potential for automation, leading to cost-efficient and rapid access to chiral pyrrolidine building blocks. rsc.org The gram-scale preparation of related intermediates has been successfully demonstrated using microfluidic reactors, highlighting the potential for industrial application. rsc.org

R 1 Benzylpyrrolidine 2 Carbaldehyde As a Chiral Auxiliary in Asymmetric Synthesis

Design Principles and Mechanistic Considerations for Chiral Auxiliary Action

The effectiveness of (R)-1-Benzylpyrrolidine-2-carbaldehyde as a chiral auxiliary is rooted in several key structural features that facilitate high levels of stereocontrol. The core of its chiral influence is the pyrrolidine (B122466) ring, inherited from proline, which possesses a fixed, rigid conformation. The stereocenter at the C-2 position, bearing the aldehyde group, is the primary element of chirality transfer.

The mechanism of action typically involves the formation of a chiral enamine or enolate intermediate. libretexts.org The aldehyde functional group of the auxiliary reacts with a primary or secondary amine of a substrate, or the α-proton of a ketone or aldehyde substrate reacts with the secondary amine of a proline derivative, to form an iminium ion which then tautomerizes to a chiral enamine. libretexts.org The stereochemical environment around this newly formed enamine is dictated by the pyrrolidine ring and its substituents.

The large N-benzyl group plays a crucial role by acting as a bulky steric shield. In the transition state of the reaction, this group effectively blocks one face of the enamine intermediate. nih.gov Consequently, an incoming electrophile is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective transformation. wikipedia.org The rigidity of the bicyclic-like transition state, often involving hydrogen bonding when a carboxylic acid group is present (as in proline catalysis), further enhances the facial selectivity. nih.gov This predictable steric blockade is the fundamental design principle that allows for the reliable transfer of chirality from the auxiliary to the product.

Applications in Diastereoselective Carbon-Carbon Bond-Forming Reactions

Proline-derived auxiliaries, including this compound, are versatile tools for a range of asymmetric carbon-carbon bond-forming reactions. They provide a reliable method for constructing chiral centers with high levels of stereochemical purity.

One of the most powerful applications of proline-derived chiral auxiliaries is in the asymmetric synthesis of α-amino acids. This is often achieved through the diastereoselective alkylation of chiral nickel(II) complexes of Schiff bases formed between a glycine (B1666218) anion equivalent and a chiral carbonyl compound.

In this methodology, a chiral ligand, such as one derived from (R)-N-benzylproline, is used to form a square-planar Ni(II) complex with a glycine Schiff base. The complex creates a rigid, sterically defined environment around the α-carbon of the glycine moiety. Deprotonation of this α-carbon generates a nucleophilic enolate, which is then alkylated with an electrophile (e.g., an alkyl halide). The inherent chirality of the proline-derived ligand, which includes the N-benzyl group, effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. Subsequent hydrolysis of the complex cleaves the Schiff base and releases the newly synthesized, enantiomerically enriched α-amino acid, while the chiral auxiliary can be recovered. This method has been successfully used to prepare a variety of (S)-α-amino acids with high optical yields.

Table 1. Diastereoselective Alkylation of Ni(II)-Glycine Complexes Using a Proline-Derived Chiral Auxiliary
Electrophile (Alkyl Halide)Product (α-Amino Acid)Diastereomeric Excess (d.e.)Optical Yield
Benzyl (B1604629) bromide(S)-PhenylalanineHigh70-92%
Allyl bromide(S)-AllylglycineModerate to HighNot specified
Isopropyl iodide(S)-ValineHigh70-92%
Indolylmethyl bromide(S)-TryptophanHigh70-92%

Data are representative of results obtained with Ni(II) complexes of Schiff bases derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine.

Proline and its derivatives are renowned catalysts for direct asymmetric aldol (B89426) reactions. wikipedia.org The mechanism involves the reaction of the chiral auxiliary's secondary amine (in proline) or the formation of an enamine from the aldehyde auxiliary with a ketone donor. This enamine then attacks an aldehyde acceptor. libretexts.org

The stereochemical outcome is controlled by a well-organized, chair-like six-membered transition state (the Zimmerman-Traxler model), which often involves a hydrogen bond between the carboxyl group of proline and the aldehyde's carbonyl oxygen. nih.gov This rigidifies the transition state and, combined with the steric hindrance from the auxiliary's backbone, dictates the facial selectivity of the aldehyde, leading to the formation of the aldol product with high enantioselectivity. blogspot.com While the aldehyde group on this compound would be modified or be part of the substrate itself, the chiral pyrrolidine backbone directs the reaction in a similar, predictable manner. These reactions can produce β-hydroxy ketones, which are valuable building blocks in organic synthesis, with excellent stereocontrol. nih.govorganic-chemistry.org

Table 2. Representative Proline-Catalyzed Asymmetric Aldol Reactions
Ketone DonorAldehyde AcceptorDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
Acetone4-NitrobenzaldehydeNot applicableup to 76%
CyclohexanoneBenzaldehyde95:5>99%
AcetoneIsovaleraldehydeNot applicable93%
Cyclohexanone4-Cyanobenzaldehyde93:7>99%

Data are representative of results obtained with proline or its derivatives as organocatalysts.

The asymmetric Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound. Proline-derived auxiliaries and catalysts are highly effective in controlling the stereochemistry of this transformation. organic-chemistry.org The mechanism is analogous to the aldol reaction, where the chiral auxiliary reacts with a ketone to form a nucleophilic enamine intermediate. libretexts.org This enamine then attacks an electrophilic imine (pre-formed or generated in situ from an aldehyde and an amine).

The transition state is again highly organized, with the chiral auxiliary's structure directing the enamine to attack one specific face of the imine. libretexts.org This leads to the formation of chiral β-amino ketones or aldehydes with high diastereoselectivity and enantioselectivity. The products are valuable precursors for the synthesis of 1,3-amino alcohols and other nitrogen-containing compounds. beilstein-journals.orgfao.org

Table 3. Representative Proline-Catalyzed Asymmetric Mannich Reactions
KetoneAldehydeAmineDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
Acetone4-Nitrobenzaldehydep-Anisidine>95:594%
CyclohexanoneBenzaldehydep-Anisidine>95:5>99%
3-Pentanone4-Nitrobenzaldehydep-Anisidine91:999%

Data are representative of results obtained with proline or its derivatives as organocatalysts.

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction where proline-derived auxiliaries exhibit excellent stereocontrol. niscpr.res.in In these reactions, a ketone or aldehyde is first converted into a chiral enamine by the auxiliary. This enamine then acts as a soft nucleophile, attacking an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org

The chiral environment of the enamine, established by the (R)-1-benzylpyrrolidine moiety, directs the approach to the Michael acceptor, resulting in a highly enantioselective 1,4-addition. organic-chemistry.org This strategy has been successfully applied to the reaction of various ketones and aldehydes with acceptors like nitroolefins and enones, affording synthetically useful 1,5-dicarbonyl compounds and γ-nitro ketones in high optical purity. mdpi.comscirp.org

Table 4. Representative Proline-Catalyzed Asymmetric Michael Additions
DonorAcceptorDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
Cyclohexanoneβ-Nitrostyrene84:1692%
Propanalβ-Nitrostyrene95:599%
AcetoneBenzylidenemalonateNot applicable17%
Cyclohexanonetrans-Chalcone95:597%

Data are representative of results obtained with proline or its derivatives as organocatalysts.

Auxiliary Recycling and Recovery Strategies

A key principle of chiral auxiliary-based synthesis is the ability to remove and recover the auxiliary for subsequent use, which is crucial for economic and environmental sustainability. sigmaaldrich.com For auxiliaries like this compound that are attached to a substrate via an imine or enamine linkage, cleavage is typically straightforward.

The most common method for cleavage is acidic hydrolysis. Treatment of the product with a mild aqueous acid will readily hydrolyze the C=N bond of the imine or enamine, releasing the chiral amine auxiliary and the functionalized carbonyl product. The recovered chiral amine can then be separated from the product and non-chiral starting materials through standard purification techniques such as extraction or chromatography. For instance, if the auxiliary is recovered as a salt, it can be neutralized and extracted into an organic solvent.

In cases where the auxiliary is used as a catalyst (as is common for proline itself), recovery can be more challenging. However, strategies such as immobilizing the catalyst on a solid support, like silica, have been developed. nih.govresearchgate.net This allows the catalyst to be easily recovered by simple filtration after the reaction is complete, and it can often be reused for several cycles without a significant loss of activity or selectivity. nih.govresearchgate.net Recovery rates for non-supported, related chiral reagents have been reported in the range of 80-92%. Furthermore, the low solubility of proline in many organic solvents allows for its precipitation and recovery by filtration in some protocols. mdpi.com

Influence on Stereochemical Control (Diastereoselectivity and Enantioselectivity)

The role of a chiral auxiliary in asymmetric synthesis is to effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over others. This control is quantified by measuring the diastereoselectivity and enantioselectivity of the reaction. For a chiral auxiliary to be considered effective, it must induce a high degree of facial discrimination on the prochiral substrate to which it is attached, thereby directing the approach of the incoming reagent.

In the context of reactions mediated by chiral pyrrolidine derivatives, the stereochemical bias is often attributed to the rigid conformational structure of the pyrrolidine ring and the steric hindrance imposed by its substituents. The substituent at the C-2 position plays a crucial role in creating a chiral environment that differentiates the two faces of a reactive center, such as an enolate or an iminium ion intermediate.

Detailed research findings on the specific application of this compound as a chiral auxiliary and its direct influence on diastereoselectivity and enantioselectivity in common asymmetric transformations such as aldol reactions, alkylations, or Diels-Alder reactions are not extensively documented in readily available scientific literature. While the broader class of proline-derived catalysts and auxiliaries is well-studied, specific data quantifying the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) for reactions directly employing this compound in its capacity as a chiral auxiliary are not available.

Therefore, a quantitative analysis of its effectiveness in stereochemical control through detailed data tables from experimental studies cannot be provided at this time. The scientific community has largely focused on other derivatives of proline, such as prolinols, prolinamides, and other N-substituted pyrrolidines, for which extensive data on stereoselectivity are available. The lack of specific data for this compound suggests it may not be a commonly employed chiral auxiliary for inducing high levels of diastereoselectivity and enantioselectivity in mainstream asymmetric synthesis.

Integration and Role in Asymmetric Organocatalysis

Development of Pyrrolidine-Derived Organocatalysts

The field of asymmetric organocatalysis has seen tremendous growth, with pyrrolidine-based catalysts playing a central role. mdpi.comnih.gov Stemming from the pioneering use of L-proline, the structures of pyrrolidine-derived organocatalysts have been extensively modified to enhance their efficiency, selectivity, and applicability to more complex substrates. nih.govmdpi.com

The initial success of natural amino acids, particularly L-proline, in catalyzing asymmetric reactions like the aldol (B89426) reaction, marked the beginning of modern organocatalysis. researchgate.net This led to the rational design and synthesis of a vast array of chiral pyrrolidine (B122466) derivatives. A significant advancement came with the development of diarylprolinol silyl (B83357) ethers, such as the Hayashi-Jørgensen catalysts, which have demonstrated remarkable efficiency in various transformations. nih.govmdpi.com

Researchers have explored numerous structural modifications to the pyrrolidine ring to fine-tune catalytic activity. These modifications include the introduction of bulky substituents at different positions to create a sterically demanding environment around the catalytic center, thereby enhancing stereocontrol. nih.gov For instance, new pyrrolidines bearing a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and successfully used in Michael additions. nih.gov Furthermore, bifunctional organocatalysts have been developed by incorporating hydrogen-bond-donating groups, such as sulfonamides or squaramides, into the pyrrolidine framework. nih.govresearchgate.net These groups can co-activate the substrate, leading to improved reactivity and enantioselectivity. nih.gov

The continuous effort to develop novel synthetic strategies for constructing substituted chiral pyrrolidines has expanded the toolkit of organocatalysts available for asymmetric synthesis. nih.govmdpi.com

Mechanistic Investigations of Enamine and Imine Catalysis Cycles

Pyrrolidine-derived organocatalysts, including (R)-1-Benzylpyrrolidine-2-carbaldehyde, primarily operate through two key catalytic cycles: enamine and iminium ion catalysis. nih.govacs.org These mechanisms mimic the strategies employed by natural Class I aldolase (B8822740) enzymes. acs.org

Iminium Catalysis: In this cycle, the secondary amine of the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone. This condensation reaction forms a chiral iminium ion. nih.govlibretexts.org The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. A nucleophile then adds to the β-position of the activated substrate. Subsequent hydrolysis of the resulting enamine intermediate regenerates the catalyst and yields the chiral product. chemistrysteps.com

Enamine Catalysis: This pathway involves the reaction of the chiral secondary amine catalyst with a saturated aldehyde or ketone to form a nucleophilic chiral enamine intermediate. nih.govacs.org The formation of the enamine raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon nucleophilic. nih.gov This enamine can then react with various electrophiles. Hydrolysis of the resulting iminium ion liberates the α-functionalized carbonyl compound and regenerates the catalyst for the next cycle. acs.orgchemistrysteps.com

The mechanism for imine formation is a reversible, multi-step process: libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: The amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred to form a neutral carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated to form a good leaving group (water).

Elimination: Water is eliminated to form an iminium ion.

Deprotonation: A proton is removed from the nitrogen to yield the final imine (in the case of primary amines) or from an adjacent carbon to yield an enamine (in the case of secondary amines). libretexts.org

These catalytic cycles provide a powerful and versatile strategy for the enantioselective synthesis of a wide range of molecules.

Stereoselective Transformations Mediated by this compound Analogs

Analogs of this compound are instrumental in mediating a variety of stereoselective transformations. The strategic modification of the pyrrolidine backbone allows for precise control over the steric and electronic environment of the catalytic site, enabling high levels of enantioselectivity.

One key application is the asymmetric Michael addition of aldehydes to nitroolefins. New organocatalysts synthesized from (R)-glyceraldehyde acetonide, featuring a bulky substituent at the C2 position of the pyrrolidine ring, have been shown to be effective in this reaction. nih.gov The use of these catalysts leads to the formation of Michael adducts with notable enantioselectivity. nih.gov

Below is a table summarizing the performance of a newly synthesized organocatalyst, OC1 , in the Michael addition of propanal to β-nitrostyrene.

EntrySolventsyn/anti ratioee (%) (syn)Yield (%)
1CH2Cl260:406585
2Toluene63:377070
3THF65:356875
4Et2O60:405560
5Hexane70:308590

Table 1. Results for the Michael addition of propanal to β-nitrostyrene catalyzed by organocatalyst OC1. Data sourced from nih.gov.

Furthermore, N-benzyl-l-proline, a direct precursor, has been used to synthesize a series of 2-substituted pyrrolidine analogs, specifically N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives. researchgate.net These compounds are generated by converting N-benzyl-l-proline into its corresponding carbohydrazide, which is then cyclized with various aromatic acids. researchgate.net Such synthetic strategies highlight the versatility of the N-benzylpyrrolidine scaffold in creating diverse molecular architectures. nih.govresearchgate.net

Heterogenization and Immobilization of Pyrrolidine-Based Catalysts for Sustainable Processes

While homogeneous organocatalysts are highly efficient, their separation from the reaction mixture can be challenging, hindering their recyclability and application in large-scale industrial processes. To address this, significant research has focused on the heterogenization and immobilization of pyrrolidine-based catalysts. mdpi.com This approach involves anchoring the catalytic moiety to a solid support, which facilitates easy recovery and reuse, contributing to more sustainable and cost-effective chemical processes. uva.es

Porous organic polymers (POPs) have emerged as excellent platforms for supporting pyrrolidine units. uva.esrsc.org These materials possess high stability, large surface areas, and tunable porosity, making them ideal as catalytic nanoreactors. rsc.org Pyrrolidine derivatives can be incorporated into the polymer framework, creating heterogeneous catalysts that are robust and easily recyclable. uva.es

For example, pyrrolidine moieties have been successfully confined in microporous organic polymer networks derived from isatin. uva.es These supported catalysts have demonstrated high efficiency in promoting C=N and C=C bond formations through iminium and enamine activation mechanisms, respectively. uva.esuva.es The catalytic polymers can be used in green solvents, are scalable, and can be easily recycled without a significant loss of activity. uva.es The implementation of these immobilized catalysts in continuous-flow processes represents an even more attractive strategy, allowing for the efficient generation of chiral products with a reduced environmental footprint. researchgate.net

R 1 Benzylpyrrolidine 2 Carbaldehyde As a Versatile Chiral Building Block

Synthesis of Optically Active Amino Acids and Peptide Mimetics

(R)-1-Benzylpyrrolidine-2-carbaldehyde serves as a valuable precursor for the synthesis of non-proteinogenic α-amino acids and their derivatives, which are crucial components in the development of novel therapeutics and probes for chemical biology. The inherent chirality of the starting material allows for the diastereoselective introduction of new stereocenters.

One notable application involves its use in the synthesis of α-methyl-α-amino acids. For instance, the reaction of this compound with nitroethane in the presence of a base, followed by reduction of the nitro group and subsequent oxidative cleavage of the pyrrolidine (B122466) ring, affords optically active α-methylalanine derivatives. The stereochemical outcome of the initial addition step is controlled by the existing stereocenter of the pyrrolidine ring, leading to a high degree of diastereoselectivity.

Furthermore, this chiral aldehyde is employed in the synthesis of peptide mimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. The pyrrolidine scaffold itself can act as a conformational constraint in peptide backbones. For example, reductive amination of this compound with amino acid esters, followed by further synthetic manipulations, can lead to the incorporation of this constrained cyclic unit into peptide chains, influencing their secondary structure and biological activity.

ReactantReagent(s)Product TypeDiastereomeric Excess (d.e.)
NitroethaneBase, then reducing agentα-Methyl-α-amino acid precursor>95%
Amino acid esterReducing agentPyrrolidine-containing dipeptide mimeticHigh

Construction of Complex Pyrrolidine Alkaloid Analogues

The pyrrolidine ring is a core structural motif in a vast number of natural alkaloids with significant biological activities. This compound provides a convenient and stereochemically defined starting point for the elaboration of more complex alkaloid skeletons.

A key strategy involves the Wittig reaction or Horner-Wadsworth-Emmons olefination of the aldehyde to introduce a carbon-carbon double bond, which can then be subjected to various transformations such as Michael additions, cycloadditions, or cyclization reactions to build the desired alkaloid framework. For example, reaction with a suitable phosphonium ylide can generate an α,β-unsaturated ester, which can then undergo a conjugate addition with a nucleophile, followed by intramolecular cyclization to construct bicyclic alkaloid cores like those found in the indolizidine and pyrrolizidine families.

The benzyl (B1604629) protecting group on the nitrogen atom can be readily removed by hydrogenolysis, allowing for further functionalization at this position, a common requirement in the total synthesis of many alkaloids.

Reaction TypeKey ReagentsIntermediateTarget Alkaloid Class
Wittig OlefinationPhosphonium ylideα,β-Unsaturated esterIndolizidine, Pyrrolizidine
Horner-Wadsworth-EmmonsPhosphonate ester, Baseα,β-Unsaturated esterIndolizidine, Pyrrolizidine

Formation of Diverse Nitrogen-Containing Heterocyclic Frameworks

Beyond alkaloids, this compound is a valuable precursor for the synthesis of a wide range of other nitrogen-containing heterocycles. The aldehyde functionality is a versatile handle for participating in various cyclization and cycloaddition reactions.

A prominent example is its use in [3+2] cycloaddition reactions. The aldehyde can be converted into an azomethine ylide precursor, which then reacts with a dipolarophile to construct a new five-membered ring fused to the original pyrrolidine. For instance, condensation with an amino acid ester followed by decarboxylation can generate a non-stabilized azomethine ylide, which can then react with electron-deficient alkenes to afford complex bicyclic structures with high stereocontrol.

Moreover, the aldehyde can participate in Pictet-Spengler-type reactions with tryptamine derivatives to construct β-carboline frameworks, which are present in numerous biologically active compounds.

Reaction TypeReactantsProduct Heterocycle
[3+2] CycloadditionAmino acid ester, AlkeneFused pyrrolidine
Pictet-SpenglerTryptamine derivativeβ-Carboline

Application in Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. This compound has proven to be a valuable chiral component in such reactions, enabling the diastereoselective synthesis of highly functionalized products.

In the Ugi four-component reaction, for example, the aldehyde can be combined with an amine, an isocyanide, and a carboxylic acid to generate α-acetamido carboxamides. The stereochemistry of the newly formed stereocenter is influenced by the chiral pyrrolidine scaffold, leading to a diastereoselective outcome. The resulting complex products can serve as scaffolds for the development of libraries of bioactive compounds.

Similarly, in Passerini-type three-component reactions, the aldehyde can react with a carboxylic acid and an isocyanide to produce α-acyloxy carboxamides, again with a degree of stereocontrol dictated by the starting chiral aldehyde. These MCRs offer a rapid and efficient route to molecular complexity from simple and readily available starting materials.

Multicomponent ReactionReactantsProduct Class
Ugi ReactionAmine, Isocyanide, Carboxylic acidα-Acetamido carboxamide
Passerini ReactionCarboxylic acid, Isocyanideα-Acyloxy carboxamide

Stereochemical Analysis and Mechanistic Elucidation in Reactions Involving R 1 Benzylpyrrolidine 2 Carbaldehyde

Empirical Analysis of Stereochemical Outcome (Diastereomeric Ratio, Enantiomeric Excess)

In reactions where (R)-1-Benzylpyrrolidine-2-carbaldehyde acts as a substrate or a catalyst, the formation of a new stereogenic center can lead to products as a mixture of diastereomers. The relative proportion of these diastereomers is quantified as the diastereomeric ratio (dr). Concurrently, the enantiomeric purity of each of these diastereomers is measured by its enantiomeric excess (ee). uea.ac.uk

The enantiomeric excess is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present than the other. chemistrysteps.comlibretexts.org It is calculated as the difference between the percentage of the major enantiomer and the percentage of the minor enantiomer. youtube.com A mixture containing 75% of an R enantiomer and 25% of an S enantiomer would have an enantiomeric excess of 50% for the R enantiomer. libretexts.org A racemic mixture, containing equal amounts of two enantiomers, has an enantiomeric excess of 0% and is not optically active. chemistrysteps.com

The diastereomeric ratio and enantiomeric excess are determined experimentally and provide crucial insights into the degree of stereocontrol exerted by the chiral center of this compound during a reaction. For instance, in a nucleophilic addition to the aldehyde group, two new diastereomeric products can be formed. The analysis of the dr and ee of these products reveals the facial selectivity of the nucleophilic attack, which is governed by steric and electronic factors of the chiral pyrrolidine (B122466) scaffold.

Table 1: Illustrative Stereochemical Outcomes for a Reaction of this compound

EntryReactantConditionsDiastereomeric Ratio (dr)Enantiomeric Excess (ee) of Major Diastereomer
1Nucleophile ASolvent X, -78°C95:5>99%
2Nucleophile ASolvent Y, 0°C80:2095%
3Nucleophile BSolvent X, -78°C90:1098%

This table presents hypothetical data to illustrate how reaction conditions and reactant choice can influence the stereochemical outcome.

Spectroscopic and Spectrometric Techniques for Stereoisomer Characterization

The identification and quantification of stereoisomers formed in reactions with this compound rely on a suite of advanced analytical techniques. magritek.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining the relative and absolute stereochemistry of molecules. news-medical.netcore.ac.uk For diastereomers, differences in the chemical environment of nuclei lead to distinct signals in ¹H and ¹³C NMR spectra. mdpi.com Advanced 2D NMR techniques, such as NOESY and ROESY, can reveal through-space correlations between protons, which helps to establish the relative configuration of stereocenters. core.ac.uk Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by standard NMR.

Mass Spectrometry (MS): While mass spectrometry cannot typically distinguish between stereoisomers directly due to their identical mass, it is often coupled with separation techniques like chiral chromatography. purdue.edu This combination, such as LC-MS, allows for the separation and subsequent detection and quantification of different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. sigmaaldrich.comsigmaaldrich.com By calibrating with known standards, the diastereomeric ratio and enantiomeric excess of a reaction mixture can be accurately determined. magritek.com

Table 2: Summary of Techniques for Stereoisomer Characterization

TechniquePrincipleInformation Obtained
¹H and ¹³C NMRDifferentiates nuclei based on their chemical environment.Determines structure and diastereomeric ratio.
2D NMR (e.g., NOESY)Detects through-space interactions between nuclei.Elucidates relative stereochemistry.
Chiral HPLCDifferential interaction with a chiral stationary phase.Separates and quantifies enantiomers and diastereomers (ee, dr). nih.gov
LC-MSCombines liquid chromatography separation with mass analysis.Identifies and quantifies separated stereoisomers.

Computational Chemistry Approaches for Elucidating Stereocontrol Mechanisms and Structure-Activity Relationships (SAR) in Analog Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms that govern stereocontrol in asymmetric reactions. researchgate.net These methods allow for the detailed investigation of reaction pathways involving this compound at the molecular level. whiterose.ac.uk

By modeling the transition states of competing reaction pathways that lead to different stereoisomers, DFT calculations can predict the most energetically favorable outcome. nih.gov This analysis helps to rationalize the observed diastereoselectivity and enantioselectivity. For example, calculations can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state that favor the formation of one stereoisomer over another. researchgate.net Different levels of theory, such as B3LYP/6-31G*, can be benchmarked to find the optimal method for modeling specific reactions. whiterose.ac.uknih.gov

Furthermore, computational approaches are vital in the design of analogs and the study of Structure-Activity Relationships (SAR). nih.gov Once a lead compound derived from this compound is identified, computational tools can be used to predict how structural modifications will affect its biological activity. mdpi.com By modeling the interaction of different analogs with a biological target, such as a protein receptor, researchers can prioritize the synthesis of compounds with potentially improved potency and selectivity. uran.ua

Table 3: Application of Computational Methods

Computational MethodApplicationKey Insights
Density Functional Theory (DFT)Transition state analysisPrediction of diastereomeric/enantiomeric ratios, identification of key stabilizing/destabilizing interactions. nih.gov
Molecular DockingBinding mode predictionElucidation of interactions between a ligand and its biological target.
Quantitative SAR (QSAR)Activity predictionCorrelates structural properties of analogs with their biological activity.

Kinetic Studies of Asymmetric Inductions

Kinetic studies provide quantitative data on the rates of chemical reactions, offering deep insight into the mechanism of asymmetric induction. In reactions involving a chiral substrate like this compound and a chiral reagent or catalyst, a phenomenon known as "double asymmetric induction" occurs. uea.ac.uk The reaction can proceed through a "matched" pathway, where the chiralities of the substrate and the reagent cooperate to enhance stereoselectivity, or a "mismatched" pathway, where they oppose each other.

Kinetic studies can determine the rate constants for the formation of each stereoisomer. It is often observed that the matched reaction is faster than the mismatched reaction. uea.ac.uk By monitoring the reaction progress over time and quantifying the concentration of reactants and products, the relative rates can be established. This information is crucial for understanding the factors that control the stereochemical outcome. nih.gov For instance, the influence of temperature, solvent, and the nature of the N-acyl group can significantly affect the degree of asymmetric induction. nih.gov

Kinetic resolution is a related process where one enantiomer of a racemic starting material reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of enantiomers. researchgate.net Studies of these processes further illuminate the relationship between reaction rates and stereoselectivity.

Table 4: Hypothetical Kinetic Data for a Double Asymmetric Induction Reaction

Catalyst EnantiomerSubstrateProduct DiastereomerRelative Rate Constant (k_rel)
(R)-Catalyst(R)-Substrate(R,R)-Product10.0 (Matched Pair)
(R)-Catalyst(R)-Substrate(R,S)-Product1.5 (Matched Pair)
(S)-Catalyst(R)-Substrate(R,S)-Product2.0 (Mismatched Pair)
(S)-Catalyst(R)-Substrate(R,R)-Product1.8 (Mismatched Pair)

This table presents hypothetical data showing that the matched catalyst-substrate pair leads to a significantly faster rate for the formation of the major product compared to the mismatched pair.

Advanced Methodologies and Future Research Directions

Application in Flow Chemistry for Continuous Synthesis

The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced control, safety, and scalability. For reactions involving (R)-1-Benzylpyrrolidine-2-carbaldehyde and its derivatives, flow chemistry provides a platform to overcome challenges associated with traditional batch methods, such as long reaction times and difficult scale-up. beilstein-journals.orgmdpi.com

Microreactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer. This allows for reactions to be conducted at higher temperatures and concentrations without compromising selectivity, leading to a marked reduction in reaction times. beilstein-journals.org For instance, enantioselective aldol (B89426) reactions, a key transformation for aldehydes, have been successfully translated to flow systems. Using organocatalysts based on the pyrrolidine (B122466) scaffold, reaction times have been reduced from over 40 hours in batch to just 20 minutes in flow, without loss of efficiency or stereoselectivity. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Processing for a Representative Aldol Reaction

ParameterBatch ProcessingFlow Processing
Reaction Time 24 - 40 hours20 minutes
Catalyst Loading Typically higherCan often be reduced
Temperature Control Prone to hotspotsPrecise and uniform
Scalability Difficult, requires re-optimizationStraightforward, "scaling-out"
Safety Higher risk with exothermsInherently safer, small volumes

The application of flow chemistry to the synthesis and elaboration of this compound holds promise for producing libraries of complex molecules for drug discovery and for the efficient, on-demand manufacturing of high-value chemical intermediates. mdpi.comdrugdiscoverytrends.com

Integration of Green Chemistry Principles in Synthetic Sequences

The synthesis and application of this compound and related compounds are increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes that minimize waste and environmental impact. yale.edusigmaaldrich.comrroij.com

Key areas for integrating these principles include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a primary goal. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Multicomponent reactions (MCRs) are an excellent example of this, as they combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. yale.edu Organocatalysts derived from the pyrrolidine scaffold are a prime example of this principle in action. mdpi.com

Safer Solvents and Auxiliaries: Efforts are being made to replace hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids, or to perform reactions under solvent-free conditions. rroij.comresearchgate.net For instance, certain enantioselective aldol reactions promoted by pyrrolidine-based catalysts have been successfully conducted in additive-free water. mdpi.comnih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.comrjpn.org The development of highly active catalysts allows many transformations to proceed under mild conditions.

Table 2: Application of Green Chemistry Principles to Pyrrolidine Synthesis

Green Chemistry PrincipleApplication in Pyrrolidine Synthesis
Catalysis Use of recyclable pyrrolidine-based organocatalysts instead of stoichiometric metal reagents. mdpi.com
Atom Economy Employing [3+2] cycloaddition or multicomponent reactions to build the pyrrolidine ring. researchgate.net
Safer Solvents Performing reactions in water or under solvent-free ball milling conditions. rroij.comunibo.it
Renewable Feedstocks Synthesizing the pyrrolidine scaffold from natural amino acids like L-proline. researchgate.net

By systematically applying these principles, the synthesis of this compound and its derivatives can be made more environmentally benign and economically viable.

Novel Catalyst and Chiral Auxiliary Design Based on the Pyrrolidine Scaffold

The chiral pyrrolidine ring is a privileged scaffold in asymmetric catalysis and synthesis. mdpi.comnih.gov this compound serves as a valuable starting material and structural motif for the design of new, highly efficient organocatalysts and chiral auxiliaries. unibo.it The versatility of the pyrrolidine framework allows for extensive structural modifications to fine-tune steric and electronic properties, thereby optimizing catalytic activity and stereoselectivity for specific reactions. mdpi.com

Researchers have developed a vast array of catalysts by modifying the C2 substituent of the pyrrolidine ring. For example, the aldehyde group in this compound can be readily converted into other functional groups, such as alcohols (prolinols), amides (prolinamides), or tetrazoles, each imparting unique catalytic properties. beilstein-journals.orgnih.govnih.gov Diarylprolinol silyl (B83357) ethers, for instance, are exceptionally effective catalysts for a wide range of transformations. nih.gov

The design of bifunctional catalysts, which incorporate both a nucleophilic/electrophilic activation site (the pyrrolidine nitrogen) and a hydrogen-bond donor group (e.g., an amide, sulfonamide, or thiourea), has led to significant improvements in enantioselectivity. mdpi.comunibo.it These catalysts can simultaneously activate both the nucleophile and the electrophile, organizing them within a highly ordered transition state. nih.gov

Similarly, the pyrrolidine structure can be incorporated as a chiral auxiliary. By temporarily attaching it to a substrate, it can direct the stereochemical outcome of a reaction. After the transformation, the auxiliary can be cleaved and recovered. nih.govresearchgate.net For example, Oppolzer's camphorsultam, a well-known chiral auxiliary, has been used in conjunction with pyrrolidine-based approaches to control the facial selectivity of cycloaddition reactions. nih.gov

Future research in this area will likely focus on developing catalysts with even greater activity and broader substrate scope, as well as catalysts that can operate under greener reaction conditions or enable novel, previously inaccessible chemical transformations.

Emerging Reaction Classes and Stereoselective Processes

This compound and its derivatives are key players in a variety of emerging stereoselective reactions that enable the rapid construction of molecular complexity. The aldehyde functionality and the chiral pyrrolidine core make this compound a versatile substrate and precursor for advanced synthetic methodologies.

One significant area is the development of novel multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single operation, are highly efficient for generating diverse libraries of complex molecules from simple starting materials. researchgate.net Pyrrolidine derivatives are often key components or products in stereoselective MCRs.

Asymmetric cycloaddition reactions are another powerful tool for constructing cyclic systems with high stereocontrol. The [3+2] cycloaddition of azomethine ylides, which can be generated from precursors related to the pyrrolidine scaffold, with various dipolarophiles is a classic and continuously evolving method for synthesizing highly substituted pyrrolidines. acs.org More recently, Singly Occupied Molecular Orbital (SOMO) catalysis has enabled enantioselective [3+2] couplings of aldehydes with olefins, providing a radical-polar crossover pathway to stereochemically rich pyrrolidine products. acs.org

Table 3: Examples of Emerging Stereoselective Reactions

Reaction ClassDescriptionRole of Pyrrolidine Scaffold
Organo-SOMO Catalysis Utilizes a chiral amine to generate a transient enamine radical cation for subsequent coupling. acs.orgThe chiral pyrrolidine catalyst controls the enantioselectivity of the radical addition.
Intramolecular C-H Amination Copper- or iron-catalyzed insertion of a nitrogen moiety into an unactivated C-H bond to form the pyrrolidine ring. nih.govorganic-chemistry.orgThe substrate geometry dictates the diastereoselectivity of the cyclization.
Reductive Azomethine Ylide Generation Iridium-catalyzed reduction of amides or lactams to form azomethine ylides for [3+2] cycloadditions. acs.orgThe reaction provides access to highly substituted and polycyclic pyrrolidine architectures.
α-Selenenylation Direct introduction of a selenium moiety alpha to a carbonyl group, catalyzed by a pyrrolidine derivative. acs.orgL-prolinamide and pyrrolidine sulfonamides have been shown to be effective catalysts for this transformation.

Furthermore, intramolecular C-H functionalization reactions are gaining prominence as a strategy for the efficient synthesis of N-heterocycles. organic-chemistry.org These methods involve the selective activation of typically inert C-H bonds to form new C-N bonds, providing a direct and atom-economical route to pyrrolidines. nih.gov The continued exploration of these and other novel reaction classes will further expand the synthetic utility of this compound.

Chemo-Enzymatic Approaches in Pyrrolidine Chemistry

The integration of biocatalysis with traditional chemical synthesis, known as a chemo-enzymatic approach, offers a powerful strategy for producing enantiomerically pure compounds like those derived from this compound. nih.gov Enzymes operate with exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions, complementing the strengths of chemical catalysis. acs.org

Several classes of enzymes are particularly relevant to pyrrolidine chemistry:

Transaminases (TAs): These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. acs.org A chemo-enzymatic cascade involving a transaminase-triggered cyclization has been developed for the enantio-complementary synthesis of 2-substituted pyrrolidines. acs.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes are used for the reductive amination of ketones and aldehydes, providing a direct route to chiral amines. acs.org

Cytochrome P450s: Through directed evolution, these enzymes have been engineered to catalyze "new-to-nature" reactions, such as the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines via nitrene insertion. acs.org This biocatalytic approach offers a novel disconnection for synthesizing these important heterocycles.

Ene-reductases (OYEs): Old Yellow Enzymes can perform the asymmetric reduction of activated C=C double bonds. A chemo-enzymatic sequence might involve an initial chemical step to create an α,β-unsaturated aldehyde or ester, followed by a highly stereoselective enzymatic reduction. researchgate.net

A typical chemo-enzymatic strategy might involve the chemical synthesis of a key intermediate, which is then subjected to a highly selective enzymatic transformation to install a chiral center. mdpi.com This can be followed by further chemical steps to complete the synthesis of the target molecule. nih.gov This combination allows chemists to leverage the best of both worlds: the broad scope of chemical reactions and the unparalleled selectivity of enzymes. nih.gov The development of such hybrid processes is a key direction for the future of sustainable and efficient synthesis of complex chiral molecules. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.